molecular formula C24H25ClN2O7S B15029810 methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15029810
M. Wt: 521.0 g/mol
InChI Key: QJVCRFFBVARDSV-CIAFOILYSA-N
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Description

Methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound featuring multiple functional groups, including a sulfonamide, furan, and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrrole intermediates, followed by the introduction of the sulfonamide group and the final esterification step. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The choice of solvents, reagents, and purification techniques would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its sulfonamide group is known for its biological activity, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential to act as enzyme inhibitors, antimicrobial agents, or anti-inflammatory drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the furan and pyrrole rings may participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • This compound

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides multiple sites for modification, making it a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C24H25ClN2O7S

Molecular Weight

521.0 g/mol

IUPAC Name

methyl (4E)-4-[[5-[[(4-chlorophenyl)sulfonylamino]methyl]furan-2-yl]methylidene]-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C24H25ClN2O7S/c1-15-22(24(29)32-2)21(23(28)27(15)14-19-4-3-11-33-19)12-17-7-8-18(34-17)13-26-35(30,31)20-9-5-16(25)6-10-20/h5-10,12,19,26H,3-4,11,13-14H2,1-2H3/b21-12+

InChI Key

QJVCRFFBVARDSV-CIAFOILYSA-N

Isomeric SMILES

CC1=C(/C(=C\C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)/C(=O)N1CC4CCCO4)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(O2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N1CC4CCCO4)C(=O)OC

Origin of Product

United States

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